

Isolicoflavonol hydrogen bond donor acceptor count

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Isolicoflavonol

CAS No.: 94805-83-1

Cat. No.: S1527654

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Fundamental Hydrogen Bonding Data

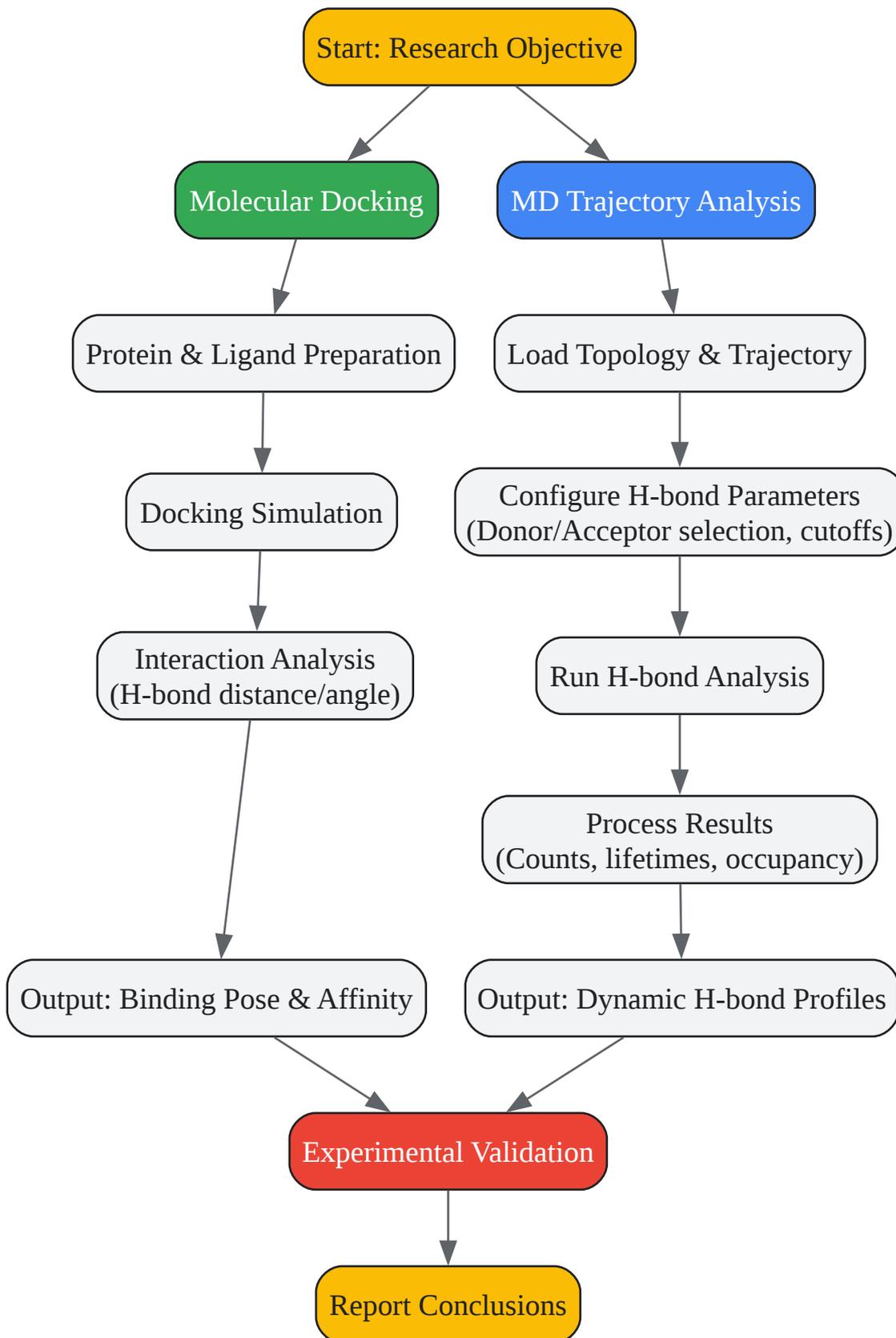
The table below summarizes the key physicochemical properties of **Isolicoflavonol** related to hydrogen bonding, as reported in chemical databases [1].

Property	Value
Molecular Formula	C ₂₀ H ₁₈ O ₆ [2] [1]
Hydrogen Bond Donor Count	4 [1]
Hydrogen Bond Acceptor Count	6 [1]
Molecular Weight	354.35 g/mol [1]
CAS Number	94805-83-1 [1]

These counts are determined from the molecular structure. The **four hydrogen bond donors** correspond to its four hydroxyl groups (-OH). The **six hydrogen bond acceptors** are the six oxygen atoms, which can attract hydrogen atoms from other molecules [3] [4].

Methods for Hydrogen Bond Analysis in Research

The following workflow illustrates the two primary methodologies—molecular docking and MD trajectory analysis—used to investigate hydrogen bonding in drug discovery.



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Research methodologies for analyzing hydrogen bond interactions.

Molecular Docking to Predict Interactions

Molecular docking predicts how a small molecule (like **Isolicoflavonol**) binds to a protein target. The detailed protocol is as follows [5] [6]:

- **Protein Preparation:** Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and extraneous ligands. Add hydrogen atoms, correct for missing atoms, and perform energy minimization using a force field (e.g., CHARMM) to refine the structure [6].
- **Ligand Preparation:** Sketch or obtain the 3D structure of **Isolicoflavonol**. Generate its low-energy 3D conformation, assign correct bond orders, and optimize its geometry using a force field [6].
- **Docking Simulation:** Define the protein's active site. Use a docking program (e.g., LibDock in Discovery Studio) to place the ligand into the active site and score the resulting complexes based on binding affinity and complementary interactions [6].
- **Interaction Analysis:** Analyze the top-scoring poses to identify specific hydrogen bonds, including the interacting amino acid residues, bond distances (typically $< 3.0 \text{ \AA}$), and angles [5].

Molecular Dynamics (MD) for Dynamic Analysis

After docking, Molecular Dynamics simulations can analyze hydrogen bond behavior over time using tools like **CPPTRAJ** or **MDAnalysis** [7] [8] [9].

- **Load Data:** Load the protein-ligand complex's topology file and the MD trajectory file [7].
- **Configure Analysis:** Set geometric criteria for identifying a hydrogen bond, common defaults include a donor-acceptor distance cutoff of **3.0 Å** and a donor-hydrogen-acceptor angle cutoff of **150°** [7] [8] [9].
- **Run and Process:** Execute the analysis over all trajectory frames. The software generates data on hydrogen bond occupancy, lifetime, and how the number of bonds changes over time [7] [9].

Application in a Research Context

These methods show how hydrogen bonding is studied in practice. For example, one study identified **Isolicoflavonol** as a active component in a traditional medicine for melasma. Network pharmacology and

molecular docking suggested it binds strongly to the tyrosinase (TYR) target, with hydrogen bonds playing a critical role in this interaction [5]. Another study on similar flavonoids used docking to show how hydrogen bonds contribute to favorable binding energy and effective modulation of a biological target [6].

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To cite this document: Smolecule. [Isolicoflavonol hydrogen bond donor acceptor count]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1527654#isolicoflavonol-hydrogen-bond-donor-acceptor-count>]

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